2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzoylindoles. This compound contains an indole moiety attached to a benzoyl group through an acyl linkage. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole and benzoyl chloride.
Reaction Conditions: The 5-methoxyindole is reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzoylindole intermediate.
Chemical Reactions Analysis
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like cancer and viral infections.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors or enzymes involved in various biological processes.
Comparison with Similar Compounds
2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can be compared with other similar compounds such as:
Indole-3-acetic acid: This compound is a plant hormone with an indole moiety, but it has different biological activities and applications.
Benzoylindoles: Other benzoylindole derivatives with varying substituents on the indole ring exhibit different biological properties.
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-benzoyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H22N2O3/c1-30-19-11-12-23-22(15-19)18(16-27-23)13-14-26-25(29)21-10-6-5-9-20(21)24(28)17-7-3-2-4-8-17/h2-12,15-16,27H,13-14H2,1H3,(H,26,29) |
InChI Key |
HQASKDOLIHZITL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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